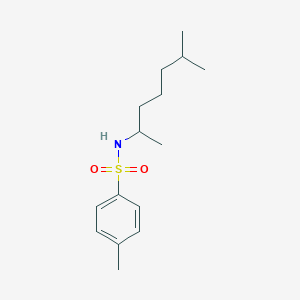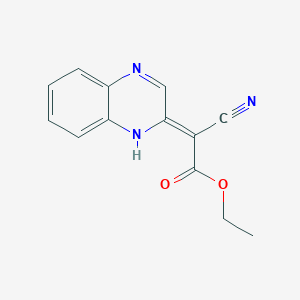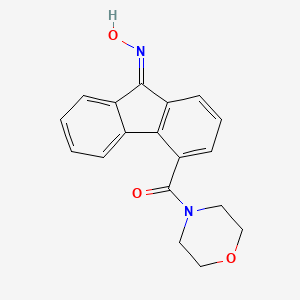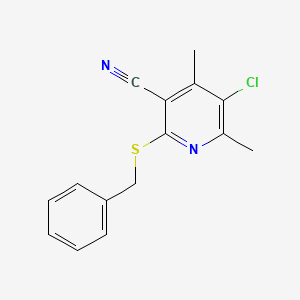
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide, also known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was first identified in the 1980s and has since been synthesized and studied extensively.
Mécanisme D'action
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been shown to activate the immune system and induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor necrosis and inhibit tumor growth. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-α and IFN-α, which can activate the immune system and induce tumor necrosis. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide in lab experiments. It can be toxic to normal cells at high concentrations, and its anti-tumor effects can be variable depending on the type of cancer cell line or animal model used.
Orientations Futures
There are a number of future directions for research on N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide. One area of research is to identify the optimal dose and regimen for N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide as a potential adjuvant therapy for cancer treatment. Another area of research is to investigate the potential use of N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide in combination with other chemotherapeutic agents. Additionally, there is ongoing research to identify new analogs of N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide that may have improved anti-tumor properties or reduced toxicity to normal cells.
Méthodes De Synthèse
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with 1,5-dimethylhexan-3-ol to form the intermediate 4-methylbenzenesulfonyl-1,5-dimethylhexan-3-ol. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to form N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. N-(1,5-dimethylhexyl)-4-methylbenzenesulfonamide has also been studied as a potential adjuvant therapy for cancer treatment, as it has been shown to enhance the activity of other chemotherapeutic agents.
Propriétés
IUPAC Name |
4-methyl-N-(6-methylheptan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-12(2)6-5-7-14(4)16-19(17,18)15-10-8-13(3)9-11-15/h8-12,14,16H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAQEYAMBZIULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)CCCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-methylheptan-2-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)
![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)
![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)
![N-benzyl-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B5917908.png)

![N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5917921.png)
![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)

methanone](/img/structure/B5917963.png)